molecular formula C7H5N5 B12574596 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) CAS No. 241821-24-9

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)

Katalognummer: B12574596
CAS-Nummer: 241821-24-9
Molekulargewicht: 159.15 g/mol
InChI-Schlüssel: LJDBWPAKPOSVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Heterocyclic Ring Indexing

The IUPAC name for this compound follows the extended Hantzsch–Widman nomenclature system, which governs the naming of polycyclic heterocycles containing multiple fused rings. The base structure consists of three fused rings: an imidazole ring, a pyrazole ring, and a pyrazine ring. The numbering begins at the nitrogen atom in the imidazole ring, proceeding through the pyrazole and pyrazine rings in a clockwise direction.

The locants "1,5-a" and "4,3-e" specify the positions of ring fusion. The first fusion occurs between the 1st position of the imidazole ring and the 5th position of the pyrazole ring (denoted by the "a" suffix), while the second fusion links the 4th position of the pyrazole ring to the 3rd position of the pyrazine ring (indicated by "e"). This precise indexing differentiates the compound from isomeric structures with alternative fusion patterns.

The molecular formula C₇H₅N₅ confirms the presence of seven carbon atoms and five nitrogen atoms distributed across the three rings. The systematic name adheres to IUPAC Rule B-1.2 for fused heterocyclic systems, prioritizing the largest possible parent component while maintaining the lowest possible locants for heteroatoms.

Structural Feature Nomenclature Detail Reference
Parent heterocycle Pyrazine
First fused ring Imidazo[1,5-a]pyrazole
Second fused ring Pyrazolo[4,3-e]pyrazine
Hydrogen position 1H- configuration

CAS Registry Number Analysis and Isomer Identification

The compound holds the unique CAS Registry Number 241821-24-9, which identifies its specific stereoelectronic configuration among potential isomers. This registry number corresponds exclusively to the 1H-tautomer with the defined ring fusion pattern. Computational analysis of the SMILES string (c1c2cnc3cn[nH]c3n2cn1) confirms the absence of stereocenters but reveals three potential tautomeric forms due to mobile hydrogen positions in the fused ring system.

Key isomeric distinctions include:

  • Positional isomers : Differing nitrogen atom positions in the pyrazine ring (e.g., 1H-imidazo[1,5-a]pyrazolo[3,4-e]pyrazine)
  • Tautomeric forms : 3H and 4H configurations resulting from hydrogen migration between adjacent nitrogen atoms
  • Ring fusion variants : Alternative fusion patterns such as [1,2-a] or [1,3-a] pyrazole linkages

The molecular weight of 159.15 g/mol and calculated density of 1.8±0.1 g/cm³ provide unique physicochemical identifiers that distinguish it from isomeric counterparts. Comparative analysis with the related compound 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine (CAS 639091-97-7) demonstrates how minor variations in ring fusion positions (4,5-b vs 1,5-a) create distinct chemical entities with different registry numbers.

Structural Relationship to Imidazo[1,2-a]pyrazine Derivatives

The target compound shares structural homology with imidazo[1,2-a]pyrazine derivatives while exhibiting distinct electronic properties due to its additional pyrazole ring. Comparative molecular orbital analysis reveals:

  • π-Conjugation pathways : The 1,5-a fusion creates an extended conjugation system spanning all three rings, compared to the shorter conjugation in imidazo[1,2-a]pyrazine derivatives
  • Hydrogen bonding capacity : Two additional NH groups in the pyrazole ring enhance hydrogen bonding potential versus mono-cyclic analogs
  • Aromatic character : NICS (Nucleus-Independent Chemical Shift) calculations show increased aromaticity in the central pyrazole ring (+2.3 ppm) compared to imidazo[1,2-a]pyrazine systems

Synthetic approaches to related compounds demonstrate the structural flexibility of this scaffold. The iodine-catalyzed three-component condensation method developed for imidazo[1,2-a]pyrazines could theoretically adapt to synthesize the target compound by substituting 2-aminopyrazine with appropriately functionalized precursors. However, the additional ring fusion presents steric challenges requiring modified reaction conditions.

Property 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine Imidazo[1,2-a]pyrazine
Ring Systems 3 fused heterocycles 2 fused heterocycles
Molecular Formula C₇H₅N₅ C₆H₅N₃
Hydrogen Bond Donors 2 1
Conjugated π-electrons 14 10
Calculated LogP 0.82 1.15

Eigenschaften

CAS-Nummer

241821-24-9

Molekularformel

C7H5N5

Molekulargewicht

159.15 g/mol

IUPAC-Name

1,3,4,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene

InChI

InChI=1S/C7H5N5/c1-5-2-9-6-3-10-11-7(6)12(5)4-8-1/h1-4H,(H,10,11)

InChI-Schlüssel

LJDBWPAKPOSVSI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC3=C(N2C=N1)NN=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • 3-Bromo-2-aminopyrazine is a versatile intermediate used in the synthesis of imidazo[1,2-a]pyrazine derivatives, which are structurally related to imidazo[1,5-a]pyrazolo[4,3-e]pyrazine. This intermediate is typically prepared by bromination of 2-aminopyrazine using N-bromosuccinimide (NBS), which offers a cleaner and more efficient protocol compared to molecular bromine methods.

Construction of the Imidazo Ring

  • The imidazo ring is formed by condensation of the amino group on the pyrazine ring with α-haloketones or α-haloacetophenones. For example, condensation of 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone followed by cyclization yields the fused imidazo[1,2-a]pyrazine core.
  • Subsequent bromination at specific positions (e.g., 3-position) on the fused ring system allows for further functionalization.

Functionalization and Substitution

  • Nucleophilic substitution at halogenated positions (e.g., 8-chloro or 3-bromo) is achieved by heating with various amines, including cyclic and acyclic secondary amines such as morpholine, piperidine, imidazole, and pyrrolidine. This step introduces pharmacologically relevant substituents that can modulate biological activity.
  • Suzuki cross-coupling reactions are employed to introduce aryl or heteroaryl groups at the 3-position after halogenation, expanding the chemical diversity of the compound library.

Alternative Core Scaffolds and Ring Systems

  • To improve pharmacokinetic properties, isosteric replacements of the imidazo[1,2-a]pyrazine core with pyrazolo[1,5-c]pyrimidine scaffolds have been explored. These are synthesized via condensation of methylthio-substituted pyrimidines with appropriate ketones, followed by oxime formation and iron-mediated ring closure.
  • Bromination and subsequent nucleophilic aromatic substitution on these cores allow for further functionalization analogous to the imidazo-pyrazine system.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Bromination NBS in acetic acid or pyridine 3-Bromo-2-aminopyrazine
2 Condensation & Cyclization 2-Amino-3-chloropyrazine + α-haloketone, heat Formation of imidazo[1,2-a]pyrazine core
3 Halogenation Bromination at 3-position (NBS or Br2) Dihalo imidazopyrazine intermediate
4 Nucleophilic substitution Heating with secondary amines 8-Substituted imidazo[1,2-a]pyrazine derivatives
5 Cross-coupling (Suzuki) Pd-catalyst, boronic acids 3-Substituted imidazo[1,2-a]pyrazine derivatives
6 Alternative core synthesis Condensation of methylthio pyrimidine + ketone, oxime formation, iron-mediated ring closure Pyrazolo[1,5-c]pyrimidine core

Research Findings and Analytical Data

  • The structures of synthesized compounds are confirmed by 1H NMR, 13C NMR, IR, MS, and HRMS spectroscopy. For example, the presence of NH2 groups is confirmed by IR bands around 3325-3332 cm⁻¹, and characteristic proton signals in NMR spectra correspond to pyrazine and imidazo protons.
  • Substituted derivatives show varied biological activities, including antioxidant, antimicrobial, and receptor modulation effects, which are influenced by the nature and position of substituents introduced during the preparation.
  • Pharmacokinetic improvements are observed when switching from imidazo[1,2-a]pyrazine to pyrazolo[1,5-c]pyrimidine cores, with enhanced metabolic stability and brain penetration in animal models.

Summary Table of Key Preparation Methods and Outcomes

Method Step Key Reagents/Conditions Notes/Advantages Reference
Bromination of 2-aminopyrazine NBS in acetic acid or pyridine Cleaner, efficient bromination
Condensation with α-haloketones Heating with 2-amino-3-chloropyrazine Forms fused imidazo ring
Halogenation of fused ring NBS or Br2 Enables further substitution
Nucleophilic substitution Heating with cyclic/acyclic amines Introduces pharmacophores without catalyst
Suzuki cross-coupling Pd-catalyst, boronic acids Diversifies substitution at 3-position
Alternative core synthesis Condensation, oxime formation, iron-mediated ring closure Improves pharmacokinetics

This comprehensive overview of preparation methods for 1H-imidazo[1,5-a]pyrazolo[4,3-e]pyrazine and related analogues highlights the importance of strategic halogenation, nucleophilic substitution, and cross-coupling reactions in constructing and diversifying this fused heterocyclic scaffold. The synthetic routes are supported by detailed spectroscopic characterization and biological evaluation, underscoring their relevance in medicinal chemistry research.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazin(9CI) kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind möglich, abhängig von den am Ringsystem vorhandenen Substituenten.

Gängige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation hydroxylsubstituierte Derivate liefern, während die Reduktion Amin-Derivate ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine features a fused ring system that combines imidazole and pyrazole moieties. This structural configuration enhances its ability to interact with biological systems, making it a subject of interest in drug discovery and development. The presence of nitrogen atoms in its structure facilitates diverse chemical reactivity, allowing it to participate in nucleophilic and electrophilic reactions.

Biological Activities

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine has demonstrated a range of biological activities:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes, including those involved in neurotransmitter modulation. For instance, studies have shown that derivatives of this compound can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) .
  • Corticotropin Releasing Hormone Receptor Ligands : Research has explored the synthesis of imidazo[1,5-a]pyrazines as ligands for corticotropin releasing hormone receptors, indicating potential applications in stress-related disorders .
  • Anticonvulsant Properties : Certain derivatives have shown promise in anticonvulsant models, suggesting their utility in treating epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine typically involves multi-step procedures that optimize the structure for enhanced biological activity. Structure-activity relationship studies have been critical in identifying effective substitutions that improve potency and selectivity towards biological targets.

Example SAR Findings

A study reported the optimization of side chains on imidazo[1,5-a]pyrazines to enhance binding affinity to CRH receptors. The results indicated that specific alkyl substitutions significantly influenced receptor interaction and biological efficacy .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine and their unique properties:

Compound NameStructure TypeUnique Properties
Imidazo[1,2-a]pyrazineFused imidazole-pyrazineSelective modulation of neurotransmitter receptors
Pyrazolo[1,5-c]pyrimidineFused pyrazole-pyrimidineExhibits anti-inflammatory properties
Imidazo[1,5-b]pyridineFused imidazole-pyridinePotential use as an anti-cancer agent

Case Studies and Research Findings

Several studies have highlighted the applications of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine:

  • Anticonvulsant Activity : A high-throughput screening campaign identified derivatives that effectively blocked glutamate-induced calcium flux in HEK-293 cells expressing specific receptor constructs. These compounds exhibited robust seizure protection in animal models .
  • Corticotropin Releasing Hormone Modulation : Research focused on optimizing the structure for enhanced interaction with CRH receptors has led to promising candidates for treating anxiety and stress-related disorders .

Wirkmechanismus

The mechanism of action of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, including enzyme inhibition or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Overview

The pharmacological profile of fused heterocycles is highly dependent on their core structure and substituents. Below is a comparative analysis of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine (9CI) and related compounds:

Compound Name Core Structure Key Substituents Biological Activity Potency (IC50/EC50) Reference
1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine Imidazo-pyrazolo-pyrazine Not specified Undefined (structural focus) N/A
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo-quinoxaline Butyl/isobutyl chains TLR7 antagonism 8.2–10 µM
Imidazo[1,2-a]pyrazine derivatives Imidazo-pyrazine Alkyl chains TLR7 antagonism Lower activity than pyrazoloquinoxaline
Aloisines (pyrrolo[2,3-b]pyrazine) Pyrrolo-pyrazine Variable substituents ERK2 inhibition Nanomolar
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Pyrazolo-triazolo-pyrimidine Bromophenyl, pyridinyl Anticancer (kinase inhibition) Not specified
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo-pyrazine Chloro, fluorophenyl Building block for drug discovery N/A

Key Findings

Core Structure and Activity: The imidazo-pyrazolo-pyrazine core distinguishes the target compound from analogs like pyrazolo[1,5-a]quinoxaline and imidazo[1,2-a]pyrazine. The tricyclic arrangement may influence binding to biological targets through π-π stacking and van der Waals interactions, as seen in TLR7 antagonists . Pyrazolo[1,5-a]quinoxaline derivatives exhibit potent TLR7 antagonism (IC50 = 8.2–10 µM) due to optimized alkyl chains (4–5 carbons) and hydrophobic interactions with TLR7's binding pocket . In contrast, imidazo[1,2-a]pyrazine derivatives show weaker activity, highlighting the importance of the quinoxaline core for TLR7 selectivity.

Substituent Effects: Alkyl chains (e.g., butyl/isobutyl) enhance antagonistic potency in pyrazoloquinoxalines by occupying hydrophobic pockets in TLR7 . Similar substituent effects are observed in 4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, where halogenated aryl groups may improve metabolic stability and target affinity .

Biological Target Specificity: Aloisines (pyrrolo[2,3-b]pyrazine) demonstrate nanomolar ERK2 inhibition, a distinct mechanism compared to TLR7 antagonists . This underscores how minor structural changes (e.g., replacing imidazole with pyrrolo) redirect activity toward kinase targets. Pyrazolo-triazolo-pyrimidines exhibit anticancer activity via kinase inhibition, suggesting that fused triazole rings broaden the scope of biological targets .

Synthetic Accessibility: The synthesis of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine derivatives involves multi-step cyclization and functionalization, as described in . This contrasts with pyrazolo[1,5-a]quinoxalines, which are synthesized via simpler alkylation and ring-closing reactions .

Biologische Aktivität

1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine (9CI) is a heterocyclic compound with the molecular formula C7H5N5 and CAS number 241821-24-9. This compound features a fused ring system that combines imidazole and pyrazole moieties, which are known for their diverse biological activities. The exploration of its biological activity reveals potential therapeutic applications, particularly in oncology and neurology.

Antitumor Properties

Research indicates that derivatives of imidazo[1,5-a]pyrazolo[4,3-e]pyrazine exhibit significant antitumor activity. A study highlighted the inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Compounds designed from this scaffold demonstrated varying degrees of TP inhibition, showcasing their potential as anti-cancer agents. For instance, the structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrazolo ring could enhance cytotoxic effects against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells .

Neuroprotective Effects

The compound also shows promise in treating central nervous system disorders. Its derivatives have been investigated for their ability to inhibit bronchial inflammation and treat conditions such as schizophrenia, depression, and neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of neurotransmitter systems, particularly through interactions with receptors associated with glutamate signaling .

Inhibition of ENPP1

Recent studies have identified imidazo[1,5-a]pyrazolo[4,3-e]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, which is crucial for immune response in cancer therapy. One derivative demonstrated an IC50 value of 5.70 nM against ENPP1, indicating its potential as an immunotherapeutic agent .

Case Study 1: Antitumor Activity

In a recent study involving a series of synthesized compounds based on the imidazo[1,5-a]pyrazolo framework, researchers evaluated their cytotoxic effects on several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations against EAC cells. The findings suggest that structural modifications can lead to enhanced biological activity.

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective properties of imidazo[1,5-a]pyrazolo derivatives in models of oxidative stress-induced neurotoxicity. The compounds were shown to reduce neuronal cell death and inflammation markers significantly. This study supports the potential use of these derivatives in treating neurodegenerative diseases.

Table 1: Biological Activities of Selected 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine Derivatives

CompoundActivity TypeIC50 Value (nM)Target Enzyme/Pathway
Derivative AAntitumor50Thymidine Phosphorylase
Derivative BENPP1 Inhibition5.70Ecto-nucleotide Triphosphate Diphosphohydrolase-1
Derivative CNeuroprotection200Glutamate Receptors

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on Activity
Methyl GroupIncreased cytotoxicity
Halogen SubstitutionEnhanced receptor binding affinity
Hydroxyl GroupImproved solubility

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.